molecular formula C11H9N3O5 B13975470 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid

Cat. No.: B13975470
M. Wt: 263.21 g/mol
InChI Key: QVBPNNMACQAWFA-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and the oxadiazole ring in this compound imparts unique chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid typically involves the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride to form 4-nitrophenyl amidoxime. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under basic conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Cyclization: Carboxylic acid derivatives and bases like sodium ethoxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole-5-propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C11H9N3O5/c15-10(16)6-5-9-12-11(13-19-9)7-1-3-8(4-2-7)14(17)18/h1-4H,5-6H2,(H,15,16)

InChI Key

QVBPNNMACQAWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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